molecular formula C16H23NO4 B14019334 (S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid

(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid

Cat. No.: B14019334
M. Wt: 293.36 g/mol
InChI Key: NCFKCZVALAFSLM-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal chemistry. It is a derivative of butyric acid, featuring a Boc (tert-butoxycarbonyl) protecting group on the amino group and a 4-methyl-phenyl substituent on the butyric acid backbone. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methyl-phenyl substituent. One common method involves the reaction of (S)-3-Amino-4-(4-methyl-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the butyric acid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-3-amino-4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-5-7-11(8-6-10)9-12(17)13(14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9,17H2,1-4H3,(H,18,19)/t12?,13-/m0/s1

InChI Key

NCFKCZVALAFSLM-ABLWVSNPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC([C@@H](C(=O)O)C(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OC(C)(C)C)N

Origin of Product

United States

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